Bis(3,5-dimethylphenyl)chlorophosphine
Overview
Description
Synthesis Analysis
The synthesis of phosphine ligands often involves multiple steps, including lithiation and phosphinylation reactions. For example, the synthesis of axially dissymmetric diphosphines in the biphenyl series, such as BIPHEMP and its analogues, is achieved through a sequence of reactions starting from diamine precursors, followed by Sandmeyer reaction, lithiation, and phosphinylation . Similarly, the synthesis of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol involves the reaction of bis(2-(methylthio)phenyl)chlorophosphine with O-protected dilithio-4-methylphenol .
Molecular Structure Analysis
The molecular structures of phosphine ligands and their complexes are often determined using X-ray crystallography. For instance, the molecular structures of the diphosphines (S)-10 and (R)-13 and their derived Rh(I) complexes were determined by X-ray analyses . The structure of bis(triphenylphosphine)(1,1-dichloro-2,2-dicyanoethylene)platinum(0) was also elucidated using X-ray data, revealing a trigonal coordination about the Pt atom . The molecular structure of 2,4-bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane was determined at low temperature, showing a folded 1,3-diphosphetane ring with differently twisted substituents .
Chemical Reactions Analysis
Phosphine ligands are known to participate in various chemical reactions, particularly as ligands in transition metal complexes. The BIPHEMP ligand and its analogues have been used as asymmetry-inducing ligands in Rh(I)-catalyzed isomerizations of N,N-diethylnerylamine . In another study, the reaction of bis(chloromethyl)(1,5-cyclooctadiene)platinum(II) with tricyclohexylphosphine led to the formation of a dimeric thallium(I) phenoxide complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine ligands can be influenced by their molecular structure and substituents. For example, the presence of dimethylamino groups in bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane affects the bond distances and angles within the molecule, indicating a strained ring system . The spectroscopic properties of bis(dimethylphenyl betaine) hydrochloride monohydrate were studied using FTIR, Raman spectroscopy, and theoretical calculations, revealing strong hydrogen bonding and electrostatic interactions .
Scientific Research Applications
Asymmetric Hydrogenation Catalysts
Bis(3,5-dimethylphenyl)chlorophosphine has been utilized in the field of asymmetric hydrogenation. It was used to synthesize chiral ligands for rhodium-catalyzed asymmetric hydrogenation, leading to the production of chiral amino acid derivatives with high enantioselectivities and yields. This application is significant in the synthesis of amino acids and other biologically active compounds (Guo et al., 2002).
Ligand Synthesis in Organometallic Chemistry
In another study, bis(3,5-dimethylphenyl)chlorophosphine was involved in creating modified BINAPO ligands for Rh-catalyzed enantioselective hydrogenation. These ligands, when applied in hydrogenation reactions, provided chiral amino acid derivatives with good to excellent enantiomeric excesses. This demonstrates its role in advancing the efficiency of catalytic processes in organic synthesis (Guo et al., 2002).
Phosphine Ligand Development
The compound was used in the development of novel phosphine ligands. For instance, a study described the synthesis of 1,2,4,5-tetrakis(bis(3,5-dimethylphenyl)phosphino)benzene, a ligand derived from bis(3,5-dimethylphenyl)chlorophosphine. These ligands have potential applications in coordination chemistry and catalysis, particularly in creating complexes with transition metals (Selvachandran et al., 2021).
Phosphoramidate Synthesis
Bis(3,5-dimethylphenyl)chlorophosphine was also used in the synthesis of phosphoramidates, important in nucleic acid chemistry. It served as a phosphitylating reagent in the generation of H-phosphonate monoesters, which are intermediates in creating nucleoside amino acid phosphoramidates (Choy et al., 2006).
properties
IUPAC Name |
chloro-bis(3,5-dimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEBDAANWYNQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400511 | |
Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dimethylphenyl)chlorophosphine | |
CAS RN |
74289-57-9 | |
Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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